molecular formula C16H23O3P B15168303 Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-93-1

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate

Cat. No.: B15168303
CAS No.: 639516-93-1
M. Wt: 294.32 g/mol
InChI Key: JKBWDUGKQLTERH-UHFFFAOYSA-N
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Description

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate is a chemical compound with the molecular formula C₁₆H₂₃O₃P and a molecular mass of 294.14 g/mol This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a hex-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne and aryl halide under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures. The presence of the phosphonate group allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate can be compared with other similar compounds, such as:

    Diethyl ethynylphosphonate: Similar in structure but lacks the phenyl ring substitution.

    Diethyl benzylphosphonate: Contains a benzyl group instead of the hex-1-yn-1-yl group.

    Diethyl phenylphosphonate: Lacks the alkyne substitution on the phenyl ring.

Properties

CAS No.

639516-93-1

Molecular Formula

C16H23O3P

Molecular Weight

294.32 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-hex-1-ynylbenzene

InChI

InChI=1S/C16H23O3P/c1-4-7-8-9-12-15-13-10-11-14-16(15)20(17,18-5-2)19-6-3/h10-11,13-14H,4-8H2,1-3H3

InChI Key

JKBWDUGKQLTERH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1P(=O)(OCC)OCC

Origin of Product

United States

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